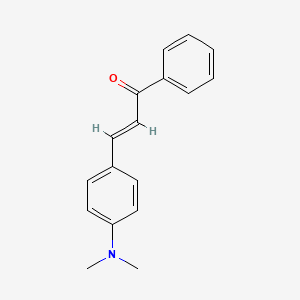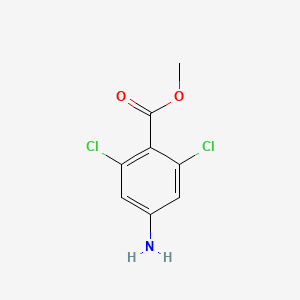
CRAMP-18 (mouse)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRAMP-18 (mouse) is a cathelicidin-related antimicrobial peptide derived from mice. It is known for its potent antibacterial activity against Gram-negative bacteria, such as Salmonella typhimurium and Pseudomonas aeruginosa, without exhibiting hemolytic activity . This peptide is part of the innate immune system and plays a crucial role in the defense against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
CRAMP-18 (mouse) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of CRAMP-18 (mouse) involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization to ensure the purity and identity of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
CRAMP-18 (mouse) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of CRAMP-18 (mouse) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and deprotection reagents like trifluoroacetic acid (TFA) .
Major Products Formed
The major product formed from the synthesis of CRAMP-18 (mouse) is the peptide itself, which is then purified and characterized to ensure its biological activity and purity .
Scientific Research Applications
CRAMP-18 (mouse) has a wide range of scientific research applications:
Mechanism of Action
CRAMP-18 (mouse) exerts its antimicrobial effects by disrupting the integrity of bacterial cell membranes. It binds to the bacterial membrane, causing membrane permeabilization and cell lysis. This action is facilitated by its amphipathic structure, which allows it to interact with the lipid bilayer of bacterial membranes . The peptide also modulates immune responses by interacting with various immune cells and signaling pathways .
Comparison with Similar Compounds
CRAMP-18 (mouse) is similar to other cathelicidin-related antimicrobial peptides, such as human LL-37. it is unique in its specific activity against certain Gram-negative bacteria and its lack of hemolytic activity . Other similar compounds include:
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
Bac5: A bovine cathelicidin with potent antibacterial properties.
SMAP-29: A sheep cathelicidin with strong antimicrobial activity.
CRAMP-18 (mouse) stands out due to its specific activity profile and potential for therapeutic applications without causing damage to host cells .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H171N27O24/c1-9-60(7)84(127-93(143)68(37-21-27-49-106)117-86(136)64(33-17-23-45-102)119-95(145)73(51-58(3)4)122-87(137)65(34-18-24-46-103)115-91(141)71(41-44-83(134)135)113-81(132)56-108)99(149)112-57-82(133)114-70(39-42-78(109)129)90(140)118-69(38-22-28-50-107)94(144)128-85(61(8)10-2)100(150)121-67(36-20-26-48-105)88(138)125-76(55-80(111)131)98(148)124-75(54-63-31-15-12-16-32-63)97(147)123-74(53-62-29-13-11-14-30-62)96(146)120-72(40-43-79(110)130)92(142)116-66(35-19-25-47-104)89(139)126-77(101(151)152)52-59(5)6/h11-16,29-32,58-61,64-77,84-85H,9-10,17-28,33-57,102-108H2,1-8H3,(H2,109,129)(H2,110,130)(H2,111,131)(H,112,149)(H,113,132)(H,114,133)(H,115,141)(H,116,142)(H,117,136)(H,118,140)(H,119,145)(H,120,146)(H,121,150)(H,122,137)(H,123,147)(H,124,148)(H,125,138)(H,126,139)(H,127,143)(H,128,144)(H,134,135)(H,151,152)/t60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCRGKXXWONLP-YTSNNXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H171N27O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one](/img/structure/B3028583.png)





![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)
